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molecular formula C6H11Br2NO B8372497 3-Bromo-2-(bromomethyl)-N,N-dimethylpropanamide CAS No. 66761-89-5

3-Bromo-2-(bromomethyl)-N,N-dimethylpropanamide

Cat. No. B8372497
M. Wt: 272.97 g/mol
InChI Key: GFQLVZNRPDWMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024028B2

Procedure details

To a solution of N,N-dimethyl-3-bromo-2-(bromomethyl) proprionic amide (44 g) in CH2Cl2 (300 mL) was added DIBAL (450 mL, 1.0 M in toluene) at −40° C. over 30 minutes. The mixture was allowed to warm to −10° C. over 3 hours and the diluted with CH2Cl2 (1500 mL). The reaction was quenched with a mixture of water (300 mL) and methanol (100 mL) at −10° C., followed by stirring at a temperature less that 10° C. for 2 hours. The suspension was filtered, dried, and concentrated to ca. 300 mL. The product crystallized upon standing overnight at room temperature. The crystals were separated from the solution and dried (19 g, 66%). MS(M+1): 178.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3](=O)[CH:4]([CH2:7][Br:8])[CH2:5][Br:6].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:6][CH2:5][CH:4]([CH2:7][Br:8])[CH2:3][N:2]([CH3:10])[CH3:1]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
CN(C(C(CBr)CBr)=O)C
Name
Quantity
450 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
by stirring at a temperature less that 10° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a mixture of water (300 mL) and methanol (100 mL) at −10° C.
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 300 mL
CUSTOM
Type
CUSTOM
Details
The product crystallized
WAIT
Type
WAIT
Details
upon standing overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals were separated from the solution
CUSTOM
Type
CUSTOM
Details
dried (19 g, 66%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC(CN(C)C)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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